molecular formula C18H21N3O2S B2776622 3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034471-91-3

3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2776622
CAS No.: 2034471-91-3
M. Wt: 343.45
InChI Key: UXHXOOPGQGXQIF-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the pyrimidin-4-yloxy group.

    Thioether Formation: The phenylthio group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophilic intermediate.

    Final Coupling: The functionalized piperidine and the phenylthio intermediate are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butan-1-one: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-phenylsulfanyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-18(9-12-24-16-6-2-1-3-7-16)21-11-4-5-15(13-21)23-17-8-10-19-14-20-17/h1-3,6-8,10,14-15H,4-5,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHXOOPGQGXQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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